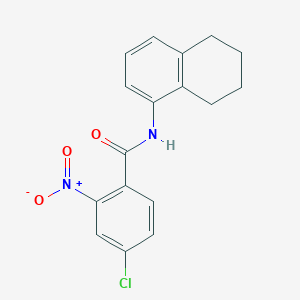
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as DFP-10825, is a novel small molecule that has attracted significant attention in the scientific community due to its potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to inhibit tumor growth in animal models of breast and lung cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of this compound for clinical use.
Future Directions
For research include the optimization of the formulation and delivery of N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide, the development of combination therapies with other anticancer agents, and the evaluation of its efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the cytotoxic effects of this compound on cancer cells.
Synthesis Methods
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with 3,4-dimethoxybenzaldehyde to produce an intermediate product, which is then reacted with acryloyl chloride to form the final product. The synthesis method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-22-15-7-3-11(9-16(15)23-2)4-8-17(21)20-14-6-5-12(18)10-13(14)19/h3-10H,1-2H3,(H,20,21)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXTULTZZNGBFV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)

![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)

![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
